molecular formula C14H15NOS2 B2927467 Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396885-79-2

Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2927467
CAS No.: 1396885-79-2
M. Wt: 277.4
InChI Key: GQIBUKKLRRDDPH-UHFFFAOYSA-N
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Description

“Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple rings. The compound contains two thiophene rings and one piperidine ring . The exact structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Heterocyclic Compounds in Material Science and Pharmaceuticals

Thiophene derivatives, including Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, are integral to the chemical world of heterocyclic compounds due to their extensive applications across material science and pharmaceuticals. They exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiprotozoal, and antiproliferative properties. Moreover, their significance extends into the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells, underlining their versatility and critical role in advancing both scientific research and practical applications (Nagaraju et al., 2018).

Structural and Theoretical Studies

Theoretical studies on Thiophen-2-yl derivatives, including density functional theory (DFT) calculations, have provided insights into their equilibrium geometry, bonding features, and harmonic vibrational wave numbers. These studies contribute to our understanding of structural changes in the molecules due to electron-withdrawing group substitution, as well as their thermodynamic stability and reactivity. Such analyses are pivotal for exploring their potential applications in various fields, including their antibacterial activity, as demonstrated through molecular docking studies (Shahana & Yardily, 2020).

Enzyme Inhibitory Activity and Molecular Docking

Research has also delved into Thiophen-2-yl derivatives for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibit significant inhibitory actions, with specific derivatives showing promising results in molecular docking studies that highlight their potential for further pharmaceutical development. The synthesis and characterization of these compounds underscore their potential as enzyme inhibitors, opening avenues for therapeutic applications (Cetin et al., 2021).

Anticancer Activity

The anticancer activity of Thiophen-2-yl derivatives has been a subject of interest, with specific compounds demonstrating growth inhibitory effects on various cancer cell lines. This research illustrates the potential of these derivatives in the development of new anticancer agents, providing a foundation for further study and potential therapeutic applications (Inceler et al., 2013).

Future Directions

The future directions for research on “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.

Properties

IUPAC Name

thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBUKKLRRDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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